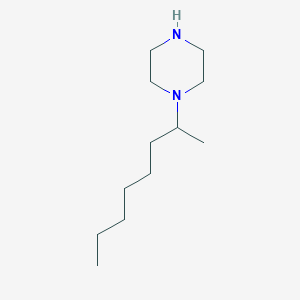

1-(3-Fluorophenyl)-3-methylbutan-1-amine

Übersicht

Beschreibung

“1-(3-Fluorophenyl)-3-methylbutan-1-amine” is a chemical compound. It has a similar structure to “®-1-(3-Fluorophenyl)ethanamine” and “(1R)-1-(3-Fluorophenyl)ethylamine”, which are known to have a molecular weight of 139.17 . These compounds are typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C . They are usually in liquid form .

Wissenschaftliche Forschungsanwendungen

Blood Pressure and Toxicity Studies

1-(3-Fluorophenyl)-2-amino-ethanol and related compounds, including 1-(3-fluorophenyl)-3-methylbutan-1-amine, have been studied for their effects on blood pressure and toxicity. These compounds have shown to be weak pressor agents, with the primary amine exhibiting the most pressor activity. This activity diminishes with alkyl substitution of the amine, and larger amino alkyl groups lead to depressor effects. The most toxic compounds in this group are those with depressor actions, where the N-alkyl group is propyl or butyl (Lands, 1952).

Synthesis and Derivative Studies

The synthesis of 3-fluoro-1-aminoadamantane, a compound related to 1-(3-fluorophenyl)-3-methylbutan-1-amine, has been achieved through a three-step reaction sequence. This process is both convenient and rapid, leading to the formation of various derivatives such as 3-fluoro-1-(N-adamantyl) benzamide and 3-fluoro-1-methyl-(N-adamantyl) carbamate. These compounds have been characterized by standard methods, highlighting the versatile synthesis applications of this class of compounds (Anderson, Burks & Harruna, 1988).

Sigma Ligands Development

In an effort to develop new sigma ligands, a series of compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, were synthesized. These compounds have been evaluated for their sigma1 and sigma2 affinity, suggesting that phenyl substituents can modulate the ability to displace sigma2 sites. This research indicates that a butylene chain separating the indole moiety from variously substituted benzylamino groups may be crucial for interacting with a secondary sigma2 binding site (Mamolo et al., 2008).

Synthesis of Analog Compounds

Research on the synthesis and analytical characterization of analog compounds based on the 1,2-diarylethylamine template, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, has been conducted. These studies include various mass spectrometry and chromatography techniques, highlighting the complex chemical nature and potential clinical applications of these substances (Dybek et al., 2019).

Fluorine's Directing Effect in Chemical Reactions

The special directing effect of fluorine in chemical reactions has been studied, particularly in the context of lithiation of 1-(fluorophenyl)pyrroles. This research demonstrates that fluorine atom increases the kinetic acidity of neighboring positions, influencing the course and outcome of chemical reactions (Faigl et al., 1998).

Zukünftige Richtungen

While there is limited information on “1-(3-Fluorophenyl)-3-methylbutan-1-amine”, similar compounds have been suggested as possible scaffolds for the further development of new antimicrobial agents with multiple mechanisms of action . This could potentially be a future direction for “1-(3-Fluorophenyl)-3-methylbutan-1-amine”.

Wirkmechanismus

Target of Action

Similar compounds in the substituted amphetamine class, such as 3-fluoroamphetamine, act as a monoamine releaser with selectivity for dopamine and norepinephrine over serotonin .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets by acting as a substrate-based releaser, with selectivity for dopamine over serotonin . This means it enters the neuron and causes the release of these neurotransmitters into the synaptic cleft, where they can interact with their respective receptors on the postsynaptic neuron.

Biochemical Pathways

Based on its structural similarity to other substituted amphetamines, it is likely to affect the dopaminergic and noradrenergic pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

Related compounds like 3-fluoroamphetamine have a half-life of approximately 90 minutes and a duration of action of 2-3 hours .

Result of Action

Based on its likely mode of action, it can be inferred that it increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of their respective receptors on the postsynaptic neuron .

Eigenschaften

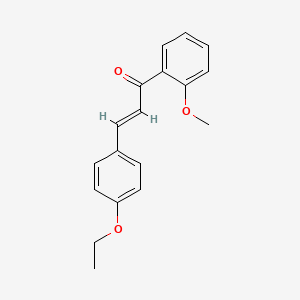

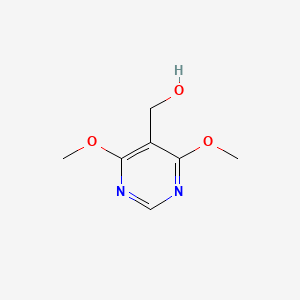

IUPAC Name |

1-(3-fluorophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBSWZXWHGDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

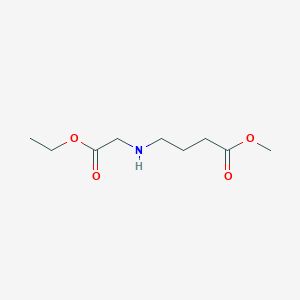

CC(C)CC(C1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-3-methylbutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)